Cas no 18264-71-6 (2,2'-Dinitrodiphenylamine)

2,2'-Dinitrodiphenylamine 化学的及び物理的性質
名前と識別子
-
- Bis(2-nitrophenyl)amine
- 2,2'-Dinitrodiphenylamine
- 2-nitro-N-(2-nitrophenyl)aniline
- 2,10-DODECADIYNE
- 2.2'-Dinitro-diphenylamin
- Bis-(2-nitro-phenyl)-amin
- bis-(2-nitro-phenyl)-amine
- di(o-nitrophenyl)amine
- HN(o-PhNO2)2
- N-(2-Nitrophenyl)-2-nitroaniline
- RENCFAVKFWOLJJ-UHFFFAOYSA-N
- FT-0659250
- MFCD01861530
- AS-49878
- SR-01000205829-1
- 2,2'-Dinitrophenylamine
- NS00026012
- 18264-71-6
- CS-0361222
- HMS3086O13
- CHEMBL2140493
- 2, 2'-Dinitrodiphenylamine
- 2-Nitro-N-(2-nitrophenyl)benzenamine
- AKOS003599863
- N11860
- SCHEMBL397773
- NSC 68781
- EINECS 242-138-6
- Diphenylamine, 2,2'-dinitro-
- methyl 3-[8,13-bis[1-(2-hydroxyethoxy)ethyl]-18-(3-methoxy-3-oxo-propyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate
- 2-Nitro-N-(2-nitrophenyl)aniline #
- NSC-68781
- NSC68781
- SMR001559583
- A812716
- Benzenamine, 2-nitro-N-(2-nitrophenyl)-
- SR-01000205829
- Diphenylamine,2'-dinitro-
- DTXSID30171313
- 2,2/'-Dinitrodiphenylamine
- Hydroxy(2-(2-(hydroxy(oxido)amino)anilino)phenyl)azane oxide
- NCIOpen2_003406
- MLS002693638
- 2,2-Dinitrodiphenylamine
- Bis(2-nitrophenyl)amine; 2,2'-Dinitrodiphenylamine; 2-Nitro-N-(2-nitrophenyl)aniline; 2,2'-Dinitrophenylamine; Diphenylamine, 2,2'-dinitro-;
-
- MDL: MFCD01861530
- インチ: InChI=1S/C12H9N3O4/c16-14(17)11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)15(18)19/h1-8,13H
- InChIKey: RENCFAVKFWOLJJ-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C(=C1)NC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 259.05900
- どういたいしつりょう: 259.059
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 307
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 104A^2
じっけんとくせい
- 密度みつど: 1.446
- ふってん: 406 °C at 760 mmHg
- フラッシュポイント: 406 °C at 760 mmHg
- 屈折率: 1.693
- PSA: 103.67000
- LogP: 4.36600
2,2'-Dinitrodiphenylamine セキュリティ情報
2,2'-Dinitrodiphenylamine 税関データ
- 税関コード:2921499090
- 税関データ:
中国税関番号:
2921499090概要:
2921499090他の芳香族モノアミン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:6.5%一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2921499090他の芳香族モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:6.5%一般関税:30.0%
2,2'-Dinitrodiphenylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | BD8764747-1g |
Bis(2-nitrophenyl)amine |
18264-71-6 | 95+% | 1g |
RMB 1169.60 | 2025-02-20 | |
abcr | AB511742-250 mg |
Bis(2-nitrophenyl)amine; . |
18264-71-6 | 250mg |
€660.70 | 2023-06-14 | ||
eNovation Chemicals LLC | Y1242848-250mg |
Benzenamine, 2-nitro-N-(2-nitrophenyl)- |
18264-71-6 | 95% | 250mg |
$1165 | 2024-06-07 | |
1PlusChem | 1P0024I2-100mg |
Benzenamine, 2-nitro-N-(2-nitrophenyl)- |
18264-71-6 | 95% | 100mg |
$183.00 | 2025-02-19 | |
1PlusChem | 1P0024I2-250mg |
Benzenamine, 2-nitro-N-(2-nitrophenyl)- |
18264-71-6 | 95% | 250mg |
$294.00 | 2025-02-19 | |
abcr | AB511742-100mg |
Bis(2-nitrophenyl)amine; . |
18264-71-6 | 100mg |
€535.40 | 2025-02-19 | ||
A2B Chem LLC | AA98346-100mg |
Benzenamine, 2-nitro-N-(2-nitrophenyl)- |
18264-71-6 | 95% | 100mg |
$412.00 | 2024-04-20 | |
Ambeed | A734645-1g |
Bis(2-nitrophenyl)amine |
18264-71-6 | 95+% | 1g |
$1710.0 | 2024-04-22 | |
1PlusChem | 1P0024I2-5g |
Benzenamine, 2-nitro-N-(2-nitrophenyl)- |
18264-71-6 | 95% | 5g |
$1907.00 | 2025-02-19 | |
eNovation Chemicals LLC | Y1242848-1g |
Benzenamine, 2-nitro-N-(2-nitrophenyl)- |
18264-71-6 | 95% | 1g |
$535 | 2025-02-21 |
2,2'-Dinitrodiphenylamine 関連文献
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1. 272. Proximity effects in diaryl derivatives. Part I. The formation of seven-membered heterocyclic compoundsM. F. Grundon,B. T. Johnston,A. S. Wasfi J. Chem. Soc. 1963 1436
-
2. The preparation of phenazines by the cyclisation of 2-nitrodiphenylaminesB. Cross,P. J. Williams,R. E. Woodall J. Chem. Soc. C 1971 2085
-
3. 906. The synthesis of 1 : 9–9′ : 1′-dicarbazolylene, and related experimentsA. E. Jean Herbert,Muriel Tomlinson J. Chem. Soc. 1958 4492
-
Muriel L. Tomlinson J. Chem. Soc. 1939 158
-
5. NotesE. R. Klein,F. N. Lahey,D. H. Marrian,P. B. Russell,A. R. Todd,H. C. Barany,M. Pianka J. Chem. Soc. 1947 1418
-
6. Internuclear cyclisation. Part IX. Abnormal reactions of 2-amino-N-methylbenzanilides containing ortho-substituentsD. H. Hey,D. G. Turpin J. Chem. Soc. 1954 2471
-
7. 534. New syntheses of heterocyclic compounds. Part XI. 2 : 9 : 10-Triaza-anthracenesV. Petrow,J. Saper,B. Sturgeon J. Chem. Soc. 1949 2540
-
G. G. Coker,S. G. P. Plant,P. B. Turner J. Chem. Soc. 1951 110
-
9. 426. Internuclear cyclisation. Part V. The cyclisation of derivatives of diphenylmethane, benzophenone, and N-methyldiphenylamineD. H. Hey,R. D. Mulley J. Chem. Soc. 1952 2276
2,2'-Dinitrodiphenylamineに関する追加情報
2,2'-Dinitrodiphenylamine (CAS No. 18264-71-6): Properties, Applications, and Industry Insights
2,2'-Dinitrodiphenylamine (CAS No. 18264-71-6) is a specialized organic compound with significant industrial relevance. This yellow crystalline solid belongs to the nitroaromatic compounds family, characterized by its unique molecular structure featuring two nitro groups attached to a diphenylamine backbone. The compound's distinct chemical properties make it valuable for various technical applications, particularly in material science and specialty chemical formulations.
The molecular formula of 2,2'-dinitrodiphenylamine is C12H9N3O4, with a molecular weight of 259.22 g/mol. Its chemical structure contributes to several interesting characteristics, including moderate solubility in organic solvents and thermal stability up to 200°C. Researchers have studied this compound extensively for its electronic properties, which stem from the conjugated system created by the aromatic rings and nitro substituents. These properties make it potentially useful in electronic materials and advanced polymer systems.
In industrial applications, 2,2'-Dinitrodiphenylamine 18264-71-6 serves primarily as an intermediate in the synthesis of more complex chemical compounds. Its role in creating high-performance polymers has gained attention in recent years, particularly for materials requiring specific thermal or electronic properties. The compound's ability to participate in various chemical reactions, including reduction and substitution processes, makes it versatile for synthetic chemistry applications.
Recent studies have explored the potential of 2,2'-dinitrodiphenylamine derivatives in energy storage systems, aligning with current market demands for improved battery technologies. The compound's redox-active properties suggest possible applications in next-generation energy materials, though research in this area remains ongoing. This connection to renewable energy technologies positions the compound as potentially relevant to sustainability-focused industries.
The global market for specialty chemical intermediates like 2,2'-Dinitrodiphenylamine has shown steady growth, driven by increasing demand from the advanced materials sector. Manufacturers have optimized production processes to meet both quality and environmental standards, with particular attention to waste reduction and energy efficiency. Analytical techniques such as HPLC and GC-MS ensure product purity, which is critical for research and industrial applications.
From a safety perspective, proper handling procedures should be followed when working with 2,2'-dinitrodiphenylamine CAS 18264-71-6, including the use of appropriate personal protective equipment. While not classified as highly hazardous, standard laboratory precautions for handling organic compounds apply. Storage recommendations typically include keeping the material in a cool, dry place away from strong oxidizers.
Research into nitroaromatic compounds continues to reveal new potential applications for materials like 2,2'-Dinitrodiphenylamine. Recent publications have investigated its use in photovoltaic materials and as a building block for functional dyes. The compound's electronic properties make it particularly interesting for optoelectronic applications, where controlled electron transfer is essential.
Quality control measures for 2,2'-dinitrodiphenylamine production typically involve multiple analytical steps to ensure consistency. Specifications often include purity levels exceeding 98%, with strict limits on residual solvents and byproducts. These quality standards make the material suitable for both research purposes and industrial-scale applications where batch-to-batch consistency is crucial.
The synthesis of 2,2'-Dinitrodiphenylamine 18264-71-6 typically involves nitration reactions of appropriate precursor compounds. Process optimization has focused on improving yield and reducing environmental impact, reflecting broader industry trends toward green chemistry principles. Modern synthetic approaches emphasize catalyst efficiency and reduced waste generation.
For researchers and industry professionals seeking information about 2,2'-dinitrodiphenylamine properties or 2,2'-dinitrodiphenylamine applications, current literature provides detailed characterization data. The compound's UV-Vis absorption spectrum, NMR characteristics, and crystallographic data have been well-documented, facilitating its identification and study in various contexts.
As with many specialty organic compounds, the pricing and availability of 2,2'-Dinitrodiphenylamine can vary based on purity requirements and order quantities. Suppliers typically offer both small-scale quantities for research purposes and bulk quantities for industrial applications. The compound's niche applications contribute to its status as a low-volume high-value chemical in the specialty chemicals market.
Looking forward, the potential applications of 2,2'-dinitrodiphenylamine derivatives continue to expand, particularly in materials science. Ongoing research explores its incorporation into smart materials and responsive polymer systems, areas that align with current technological trends. The compound's versatility ensures it remains an interesting subject for both academic and industrial research communities.
Environmental considerations for 2,2'-Dinitrodiphenylamine production and use follow standard protocols for nitroaromatic compounds. While not classified as a persistent environmental pollutant, proper disposal methods should be observed. Recent developments in green chemistry approaches have led to improved synthetic methods with reduced environmental impact.
For those working with 2,2'-dinitrodiphenylamine CAS 18264-71-6, understanding its chemical behavior is essential. The compound's reactivity patterns, particularly the electron-withdrawing effects of its nitro groups, influence its participation in various chemical transformations. This knowledge enables researchers to fully exploit its potential as a synthetic building block.
The analytical characterization of 2,2'-Dinitrodiphenylamine employs standard techniques including infrared spectroscopy, mass spectrometry, and various chromatographic methods. These analytical tools provide comprehensive data about the compound's purity and structural characteristics, ensuring its proper identification and quality assessment in both research and industrial settings.
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